(S)-(+)-Ibuprofen-d3
Overview
Description
(S)-(+)-Ibuprofen-d3 is a deuterated form of the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. The deuterium atoms replace the hydrogen atoms in the ibuprofen molecule, which can lead to differences in the pharmacokinetics and metabolic stability of the compound. This modification is often used in scientific research to study the drug’s behavior in the body and to potentially improve its therapeutic profile.
Mechanism of Action
Target of Action
These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
(S)-(+)-Ibuprofen D3, like other NSAIDs, likely interacts with its targets (COX-1 and COX-2) by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
It is known that ibuprofen impacts the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, leading to a decrease in prostaglandin synthesis .
Pharmacokinetics
Ibuprofen is generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The action of ibuprofen generally results in reduced production of prostaglandins, leading to decreased inflammation, pain, and fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-(+)-Ibuprofen D3. Factors such as diet, lifestyle, and exposure to other drugs or substances can impact how the body metabolizes and responds to the drug . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Ibuprofen-d3 typically involves the incorporation of deuterium atoms into the ibuprofen molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions.
Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of ibuprofen. This method ensures that the deuterium atoms are incorporated into the final product during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Selection of Deuterated Reagents: Choosing appropriate deuterated reagents to ensure efficient incorporation of deuterium atoms.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Using techniques like chromatography to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-Ibuprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
(S)-(+)-Ibuprofen-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of ibuprofen in the body.
Metabolic Stability: Research on how deuteration affects the metabolic stability and half-life of the drug.
Drug Development: Used in the development of new NSAIDs with improved therapeutic profiles.
Biological Studies: Investigating the biological effects of deuterated drugs on various biological systems.
Industrial Applications: Used in the production of deuterated drugs for therapeutic use.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: The non-deuterated form of (S)-(+)-Ibuprofen-d3.
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID used for pain relief and inflammation reduction.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can lead to differences in pharmacokinetics and metabolic stability compared to its non-deuterated counterpart. This makes it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
(2S)-3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNNWSXXWATRW-PCXQMPHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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